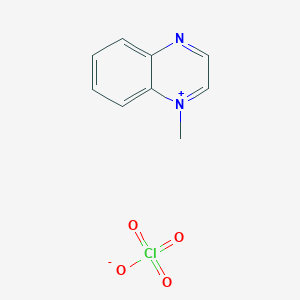
1-Methylquinoxalin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylquinoxalin-1-ium perchlorate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyrazine ring The 1-methylquinoxalin-1-ium ion is a positively charged species, and when paired with the perchlorate anion, it forms this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylquinoxalin-1-ium perchlorate can be synthesized through the methylation of quinoxaline. The reaction typically involves the use of methylating agents such as methyl iodide or methyl p-toluenesulfonate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The resulting 1-methylquinoxalin-1-ium ion is then paired with perchlorate anion to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylquinoxalin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the perchlorate anion.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of 1-methylquinoxalin-1-ium.
Reduction: Reduced forms of the compound.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
1-Methylquinoxalin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methylquinoxalin-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The positively charged 1-methylquinoxalin-1-ium ion can interact with negatively charged biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Quinoxaline: The parent compound of 1-methylquinoxalin-1-ium.
2-Methylquinoxaline: A methylated derivative at a different position.
1,4-Dimethylquinoxaline: A compound with two methyl groups.
Uniqueness: 1-Methylquinoxalin-1-ium perchlorate is unique due to its specific methylation at the 1-position and its pairing with the perchlorate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61661-27-6 |
|---|---|
Molecular Formula |
C9H9ClN2O4 |
Molecular Weight |
244.63 g/mol |
IUPAC Name |
1-methylquinoxalin-1-ium;perchlorate |
InChI |
InChI=1S/C9H9N2.ClHO4/c1-11-7-6-10-8-4-2-3-5-9(8)11;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RRDTYNVTDIFENA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=NC2=CC=CC=C21.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















